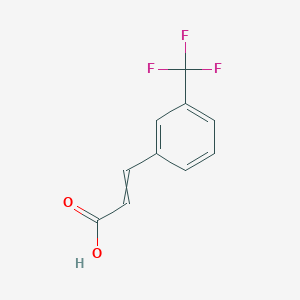

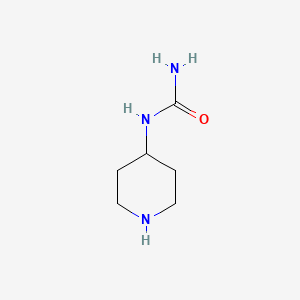

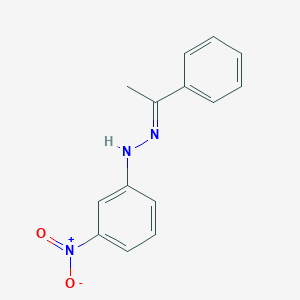

![molecular formula C9H9N2NaO3 B7806804 sodium;2-[(4-aminobenzoyl)amino]acetate](/img/structure/B7806804.png)

sodium;2-[(4-aminobenzoyl)amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “sodium;2-[(4-aminobenzoyl)amino]acetate” refers to Aluminium 7178 alloy. This alloy is known for its high zinc content and is primarily used in the aerospace industry due to its excellent strength-to-weight ratio and resistance to corrosion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aluminium 7178 alloy is produced through a series of metallurgical processes. The primary components include aluminium, zinc, magnesium, copper, and chromium. The alloy is typically prepared by melting the constituent metals together in a furnace, followed by casting into ingots. These ingots are then subjected to various heat treatments to achieve the desired mechanical properties .

Industrial Production Methods

In industrial settings, Aluminium 7178 alloy is produced using large-scale furnaces and casting equipment. The alloy is melted and cast into billets or slabs, which are then rolled or extruded into the desired shapes. The alloy undergoes heat treatment processes such as annealing, quenching, and aging to enhance its mechanical properties .

Análisis De Reacciones Químicas

Types of Reactions

Aluminium 7178 alloy undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc, magnesium, copper, and chromium in the alloy .

Common Reagents and Conditions

Oxidation: The alloy can undergo oxidation when exposed to air or moisture, forming a protective oxide layer on its surface.

Reduction: Reduction reactions can occur during the heat treatment processes, where the alloy is subjected to high temperatures in a controlled atmosphere.

Major Products Formed

The major products formed from these reactions include various intermetallic compounds and oxides that contribute to the alloy’s strength and corrosion resistance .

Aplicaciones Científicas De Investigación

Aluminium 7178 alloy has a wide range of scientific research applications:

Chemistry: Used as a reference material in studies of alloy composition and properties.

Biology: Investigated for its biocompatibility and potential use in medical implants.

Medicine: Explored for its potential in creating lightweight, durable medical devices.

Industry: Widely used in the aerospace, automotive, and construction industries due to its strength, corrosion resistance, and heat resistance .

Mecanismo De Acción

The mechanism by which Aluminium 7178 alloy exerts its effects is primarily through its unique combination of mechanical and chemical properties. The high zinc content provides excellent strength, while the presence of magnesium and copper enhances its corrosion resistance. The alloy’s molecular structure allows it to withstand high temperatures and mechanical stress, making it suitable for demanding applications .

Comparación Con Compuestos Similares

Similar Compounds

Aluminium 7075: Known for its high strength and used in aerospace applications.

Aluminium 7050: Offers good mechanical properties and corrosion resistance.

Aluminium 2024: High strength and used in structural applications.

Uniqueness

Aluminium 7178 alloy stands out due to its higher zinc content, which provides superior strength compared to other aluminium alloys. Its unique combination of properties makes it particularly suitable for applications requiring high strength and resistance to corrosion and heat .

Propiedades

IUPAC Name |

sodium;2-[(4-aminobenzoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZMYCAEMNVPHX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N2NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

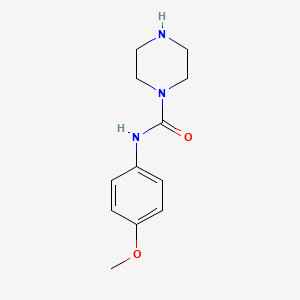

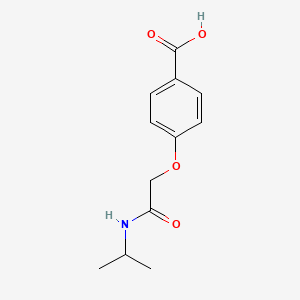

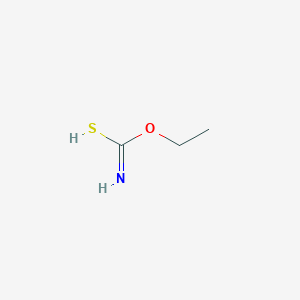

![1-[(4-Bromophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7806774.png)

![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate](/img/structure/B7806814.png)